![molecular formula C19H23N3O3S B15211519 N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide CAS No. 606112-41-8](/img/structure/B15211519.png)
N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a methoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Isothiocyanate: This is achieved by reacting furan-2-ylmethylamine with thiophosgene under controlled conditions.
Reaction with Piperidine: The furan-2-ylmethyl isothiocyanate is then reacted with piperidine to form the intermediate N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidine).
Coupling with 4-Methoxybenzoyl Chloride: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methoxybenzamide moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the piperidine moiety are crucial for binding to these targets, while the methoxybenzamide group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-Phenylethyl)piperidin-4-yl)-N-pyrazin-2-yl-2-furamide: An opioid analgesic with a similar piperidine and furan structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar biological activities, particularly as enzyme inhibitors.
Uniqueness
N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
606112-41-8 |
|---|---|
Molecular Formula |
C19H23N3O3S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-6-4-14(5-7-16)18(23)21-15-8-10-22(11-9-15)19(26)20-13-17-3-2-12-25-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,26)(H,21,23) |
InChI Key |
ZLVVNKJFAFIYQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


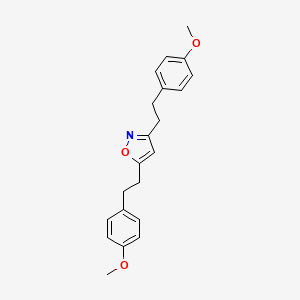
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
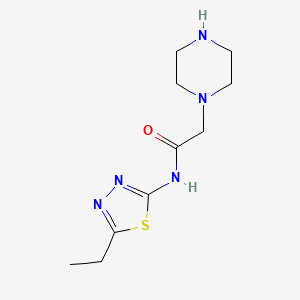
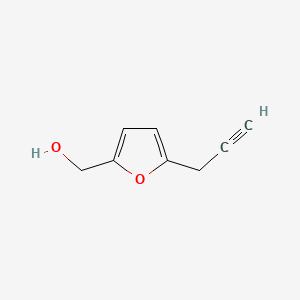
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
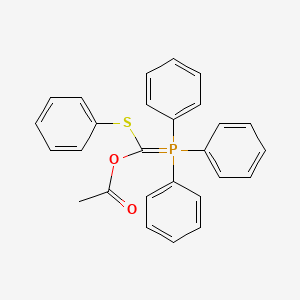
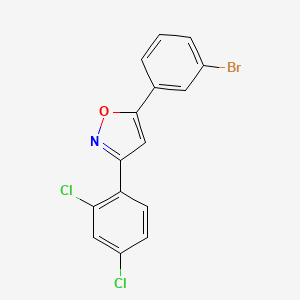

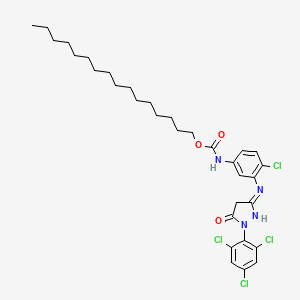
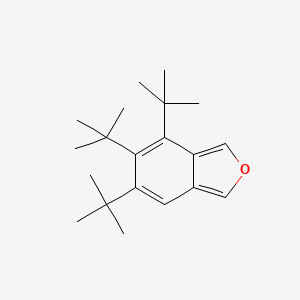
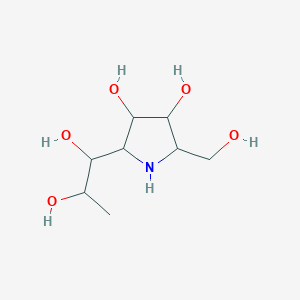
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
